molecular formula C18H24N4O4S B2685999 N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide CAS No. 2034445-17-3

N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide

Cat. No. B2685999
CAS RN: 2034445-17-3
M. Wt: 392.47
InChI Key: CPWFZGXSCOHTHH-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on the synthesis of related compounds provides insights into methodologies that could be adapted for N-(4-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carboxamide. Studies on benzylated derivatives, including benzodifuranyl and benzamide derivatives, highlight advanced synthetic routes for creating compounds with potential bioactivity. For instance, the synthesis of novel benzodifuranyl derivatives has been explored for their anti-inflammatory and analgesic properties, showcasing the versatility of similar molecular frameworks in medicinal chemistry (Abu‐Hashem et al., 2020). Additionally, the development of benzamide derivatives as selective serotonin receptor agonists underscores the relevance of structural variation in enhancing biological activity (Sonda et al., 2004).

Potential Pharmacological Properties

Exploration into the pharmacological applications of compounds with similar structural motifs to N-(4-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carboxamide reveals a broad spectrum of potential therapeutic uses. The investigation of sulfonyl hydrazone and piperidine derivatives for their antioxidant and anticholinesterase activities provides a basis for evaluating the therapeutic potential of related compounds (Karaman et al., 2016). This research indicates that modifications to the piperidine ring and sulfonyl group can significantly impact the biological efficacy of these molecules.

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal properties of compounds structurally related to N-(4-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carboxamide. The synthesis and evaluation of new pyridine and pyridazinyl sulfonamide derivatives highlight their considerable antibacterial activity against various pathogens, suggesting the potential of similar compounds for antimicrobial applications (Patel & Agravat, 2009); (Mohamed, 2007).

Anticancer and Cytotoxicity Studies

The exploration of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the ongoing interest in the synthesis of compounds with potential anticancer properties. These studies, focusing on the synthesis and cytotoxic evaluation against cancer cell lines, provide valuable insights into the structural requirements for anticancer activity, which could inform the development of related compounds with improved efficacy (Hassan et al., 2014).

Mechanism of Action

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-21-12-9-19-18(21)27(24,25)16-7-10-22(11-8-16)17(23)20-13-14-3-5-15(26-2)6-4-14/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWFZGXSCOHTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.